AS-19 vs. LP-211: Differential 5-HT1A Receptor Selectivity Profile
AS-19 exhibits a markedly different selectivity profile against the 5-HT1A receptor compared to the potent agonist LP-211. While AS-19 shows a Ki of 89.7 nM at 5-HT1A, representing a 149.5-fold selectivity over the 5-HT7 receptor [1], LP-211 is reported to have a Ki of 188 nM at 5-HT1A, representing a >300-fold selectivity . This indicates LP-211 is approximately twice as selective for 5-HT7 over 5-HT1A as AS-19. This difference in the selectivity window may be critical for studies where 5-HT1A-mediated effects could confound interpretation.
| Evidence Dimension | Selectivity Ratio (Ki 5-HT1A / Ki 5-HT7) |
|---|---|
| Target Compound Data | 149.5-fold |
| Comparator Or Baseline | LP-211: >300-fold |
| Quantified Difference | LP-211 is >2x more selective for 5-HT7 over 5-HT1A than AS-19 |
| Conditions | Radioligand binding assays at human cloned receptors (AS-19) and rat cloned receptors (LP-211) |
Why This Matters
This differential selectivity profile is critical for researchers to consider when designing experiments where off-target activation of 5-HT1A receptors could be a confounding variable.
- [1] Brenchat A, Romero L, García M, Pujol M, Burgueño J, Torrens A, et al. 5-HT7 receptor activation inhibits mechanical hypersensitivity secondary to capsaicin sensitization in mice. Pain. 2009;141(3):239-247. Table 1. View Source
